molecular formula C8H16N2O B13960669 4-Propylpiperazine-1-carbaldehyde CAS No. 21863-65-0

4-Propylpiperazine-1-carbaldehyde

Cat. No.: B13960669
CAS No.: 21863-65-0
M. Wt: 156.23 g/mol
InChI Key: PPKZVDHYJDJXLD-UHFFFAOYSA-N
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Description

4-Propylpiperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a six-membered heterocycle containing two nitrogen atoms at opposite positions in the ring The propyl group at the 4-position and the carbaldehyde group at the 1-position make this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylpiperazine-1-carbaldehyde typically involves the reaction of piperazine with propyl bromide to introduce the propyl group at the 4-position. This is followed by the oxidation of the resulting 4-propylpiperazine to introduce the carbaldehyde group at the 1-position. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) for the oxidation step .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to make the process more efficient .

Chemical Reactions Analysis

Types of Reactions

4-Propylpiperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The propyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 4-Propylpiperazine-1-carboxylic acid.

    Reduction: 4-Propylpiperazine-1-methanol.

    Substitution: Various 4-substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

4-Propylpiperazine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propylpiperazine-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazine-1-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.

    4-Ethylpiperazine-1-carbaldehyde: Similar structure but with an ethyl group instead of a propyl group.

    4-Butylpiperazine-1-carbaldehyde: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

4-Propylpiperazine-1-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in the synthesis of various derivatives .

Properties

CAS No.

21863-65-0

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

4-propylpiperazine-1-carbaldehyde

InChI

InChI=1S/C8H16N2O/c1-2-3-9-4-6-10(8-11)7-5-9/h8H,2-7H2,1H3

InChI Key

PPKZVDHYJDJXLD-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C=O

Origin of Product

United States

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